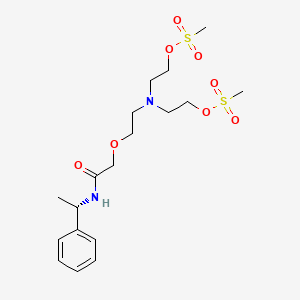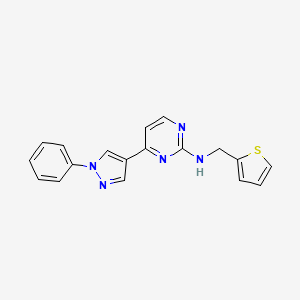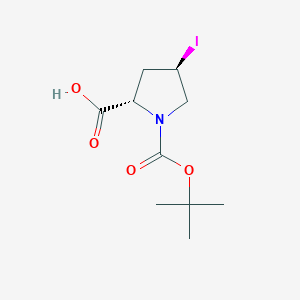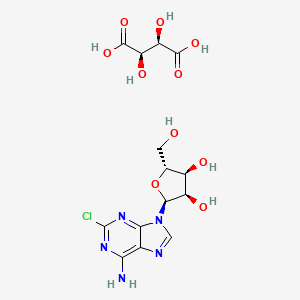
Ethyl 8-cyano-4-(diethylamino)quinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 8-cyano-4-(diethylamino)quinoline-3-carboxylate is a quinoline derivative known for its versatile applications in various scientific fields. Quinolines are nitrogen-containing heterocyclic compounds that have been extensively studied due to their significant biological and chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-cyano-4-(diethylamino)quinoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of aniline derivatives with acetaldehyde under acidic conditions, followed by cyclization and functional group modifications . Microwave irradiation and solvent-free conditions have also been explored to enhance the efficiency and yield of the synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized catalysts and reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of recyclable catalysts are employed to make the process more sustainable and cost-effective .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 8-cyano-4-(diethylamino)quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines .
Wissenschaftliche Forschungsanwendungen
Ethyl 8-cyano-4-(diethylamino)quinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of Ethyl 8-cyano-4-(diethylamino)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: A basic nitrogen-containing heterocycle.
8-Hydroxyquinoline: Known for its metal-chelating properties.
4-(Diethylamino)quinoline: Similar structure but lacks the cyano and carboxylate groups.
Uniqueness
Ethyl 8-cyano-4-(diethylamino)quinoline-3-carboxylate is unique due to the presence of both cyano and carboxylate functional groups, which can significantly influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C17H19N3O2 |
|---|---|
Molekulargewicht |
297.35 g/mol |
IUPAC-Name |
ethyl 8-cyano-4-(diethylamino)quinoline-3-carboxylate |
InChI |
InChI=1S/C17H19N3O2/c1-4-20(5-2)16-13-9-7-8-12(10-18)15(13)19-11-14(16)17(21)22-6-3/h7-9,11H,4-6H2,1-3H3 |
InChI-Schlüssel |
OOMCDZYHGKILRN-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=C(C=NC2=C(C=CC=C21)C#N)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dibenz[b,e]oxepin-2-acetic acid, 11-[3-(dimethylamino)propylidene]-6,11-dihydro-, methyl ester](/img/structure/B11831295.png)






![1-[(4aR,7S,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]pyrimidine-2,4-dione](/img/structure/B11831345.png)




![(2S)-2-[(1R,3aS,4E,7aR)-4-[2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propan-1-ol](/img/structure/B11831378.png)
![8-(4-Methylbenzoyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B11831389.png)
